5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride
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Overview
Description
5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride is an organic compound with the molecular formula C10H16BClN2O3. It is a boronic acid derivative that is used in various scientific research applications, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a morpholine ring and a boronic acid group, making it a valuable reagent in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride typically involves the reaction of 5-methyl-6-chloropyridin-3-ylboronic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the boronic acid group may yield boronic esters, while substitution reactions may result in the formation of various substituted pyridine derivatives .
Scientific Research Applications
5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound a valuable tool in studying enzyme function and inhibition .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-6-morpholinopyridin-3-ylboronic acid: Similar structure but without the hydrochloride group.
6-Morpholinopyridin-3-ylboronic acid: Lacks the methyl group at the 5-position.
5-Methylpyridin-3-ylboronic acid: Lacks the morpholine ring.
Uniqueness
5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride is unique due to the presence of both the morpholine ring and the boronic acid group, which confer specific chemical reactivity and biological activity. This combination makes it a versatile compound in various research and industrial applications .
Biological Activity
5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a pyridine ring, a morpholine group, and a boronic acid moiety. These components contribute to its interactions with various biological targets, making it a candidate for therapeutic applications.
The molecular formula of this compound is C10H15BN2O3, and it has a molecular weight of approximately 224.05 g/mol. The compound is soluble in water and organic solvents, which facilitates its use in biological assays.
Property | Value |
---|---|
Molecular Formula | C10H15BN2O3 |
Molecular Weight | 224.05 g/mol |
Solubility | Water and organic solvents |
CAS Number | 43819155 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols and are often used as inhibitors of proteasomes and kinases, which are critical in various cellular processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, research indicated that the compound effectively reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting its role as a promising anticancer agent.
Antimicrobial Properties
In addition to its anticancer effects, this compound exhibits antimicrobial activity against several bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Table 2: Biological Activity Summary
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Induces apoptosis in MCF-7 and A549 cells | |
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Case Study 1: Anticancer Efficacy
In a controlled study published in a peer-reviewed journal, researchers evaluated the efficacy of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell proliferation at concentrations above 10 µM, with mechanisms involving the upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, demonstrating its potential as an effective antimicrobial agent.
Properties
IUPAC Name |
(5-methyl-6-morpholin-4-ylpyridin-3-yl)boronic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O3.ClH/c1-8-6-9(11(14)15)7-12-10(8)13-2-4-16-5-3-13;/h6-7,14-15H,2-5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFFJYFVBBCWCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)N2CCOCC2)C)(O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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